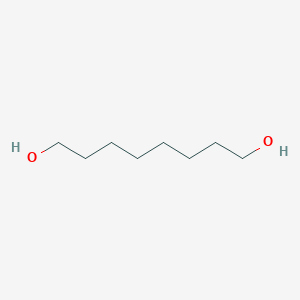

1,8-Octanediol

Descripción general

Descripción

Métodos De Preparación

1,8-Octanediol is synthesized through the hydrogenation reduction of diethyl suberate under high temperature and high pressure, using copper-chromium oxide as a catalyst . The industrial production method involves the hydrogenation of esters of suberic acid . The purification process typically includes recrystallization from ethanol and vacuum distillation .

Análisis De Reacciones Químicas

1,8-Octanediol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form octanedioic acid.

Reduction: It can be reduced to form octane.

Substitution: It can react with halogenating agents to form halogenated derivatives.

Esterification: It can undergo Fischer esterification with dicarboxylic acids to form diol-based macromers.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid catalysts for esterification. Major products formed from these reactions include octanedioic acid, octane, halogenated derivatives, and diol-based macromers .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : CHO

- Molecular Weight : 146.23 g/mol

- CAS Number : 629-41-4

- Other Names : Octamethylene glycol, Octan-1,8-diol

1,8-Octanediol is a linear aliphatic diol that exhibits unique properties such as low toxicity and good solubility in organic solvents, making it suitable for various applications.

Bioplastic Production

One of the prominent applications of this compound is in the development of bioplastics. Research has demonstrated that it can be used as a plasticizer for keratin-based films derived from feathers. The addition of this compound enhances the mechanical properties and water resistance of these films, making them suitable for food packaging and biomedical applications.

Case Study: Keratin Films

- Study Title : Bioplastic based on this compound-plasticized feather keratin

- Findings :

- Tensile strength decreased from 12.1 to 8.0 MPa with the addition of 0.30 g OD/g keratin.

- Elongation at break increased from 2.3% to 11.6%.

- Water vapor permeability ranged from 0.106 to 0.808 g/(m·s·Pa) depending on the formulation.

- Applications : Food packaging, biomedical materials .

Biomedical Applications

This compound is also utilized in the field of biomedicine, particularly in the development of biodegradable polymers for medical devices.

Case Study: Poly(this compound-co-Citrate)

- Material Properties :

- Biocompatible and non-toxic.

- Tunable degradation rates and mechanical properties.

- Applications :

- Used as fixation devices for bone fractures.

- Enhanced with hydroxyapatite to improve mechanical strength.

- Simulation Studies : Finite Element Analysis demonstrated effective load distribution in fracture fixation systems .

Cosmetic Industry

In cosmetics, this compound serves as an ingredient in formulations due to its safety profile and moisturizing properties.

Safety Assessment

- The safety panel concluded that alkane diols like this compound are safe for use in cosmetics under current practices.

- It acts as a humectant and solvent in various cosmetic products .

Polymer Science

The compound has been extensively studied for its role in polymer science, particularly in creating novel biodegradable materials.

Research Insights

- Enzymatic polymerization studies have shown that varying the molar ratios of glycerol to octanediol can significantly alter the thermal properties of resulting polymers .

- Poly(this compound-co-citrate) scaffolds have demonstrated controllable biodegradation and mechanical properties suitable for cartilage tissue engineering .

Data Summary Table

| Application Area | Material/Compound | Key Properties | Potential Uses |

|---|---|---|---|

| Bioplastics | Keratin Films | Enhanced tensile strength and water resistance | Food packaging, biomedical materials |

| Biomedical Devices | Poly(this compound-co-Citrate) | Biocompatibility, tunable degradation | Bone fixation devices |

| Cosmetics | Various formulations | Safe for skin application | Moisturizers, humectants |

| Polymer Science | Enzymatic Polymers | Adjustable thermal properties | Tissue engineering |

Mecanismo De Acción

The mechanism of action of 1,8-Octanediol involves its ability to act as a building block for various polymers. In the case of poly(this compound citrate), the compound undergoes polycondensation with citric acid to form a crosslinked bioelastomer . This process involves the formation of ester bonds between the hydroxyl groups of this compound and the carboxyl groups of citric acid, resulting in a three-dimensional network structure .

Comparación Con Compuestos Similares

1,8-Octanediol is similar to other alkanediols such as 1,2-Octanediol, 1,7-Heptanediol, and 1,9-Nonanediol . its unique structure, with hydroxyl groups at both ends of an eight-carbon chain, makes it particularly suitable for the synthesis of long-chain polymers and biodegradable materials . Compared to 1,2-Octanediol, which has hydroxyl groups on adjacent carbons, this compound provides greater flexibility and spacing in polymer chains, leading to different mechanical properties in the resulting materials .

Actividad Biológica

1,8-Octanediol is a diol compound that has garnered attention for its potential applications in biomedical fields, particularly in tissue engineering and as a component in biodegradable materials. This article explores the biological activity of this compound, focusing on its properties, applications, and relevant research findings.

This compound is a straight-chain aliphatic diol with the formula C₈H₁₈O₂. It is typically synthesized through the reduction of octanoic acid or by the hydrogenation of 1,8-octanedione. The compound is characterized by its hydrophilic nature and ability to form hydrogen bonds, which enhances its compatibility with various biological materials.

Applications in Biomedical Fields

- Tissue Engineering : One of the most significant applications of this compound is in the development of biodegradable scaffolds for tissue engineering. It is often copolymerized with citric acid to create poly(this compound-co-citric acid) (POC), which exhibits favorable mechanical properties and biocompatibility for soft tissue applications .

- Antimicrobial Properties : Research indicates that POC scaffolds demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them suitable for applications where infection control is critical . The incorporation of metal ions such as gallium into POC has been shown to enhance its antibacterial efficacy .

- Biocompatibility : Studies have shown that scaffolds made from POC support cell adhesion and proliferation, particularly chondrocytes, which are essential for cartilage tissue engineering . The mechanical properties of these scaffolds can be tailored by adjusting their porosity, allowing for optimized nutrient diffusion and waste removal during cell culture .

Mechanical and Biological Characterization

A study investigated the mechanical properties of POC scaffolds with varying porosity levels. The results indicated that increased porosity led to higher degradation rates and improved permeability but reduced mechanical stiffness. This balance is crucial for designing scaffolds that mimic natural tissue characteristics while allowing for adequate cell growth and nutrient exchange .

| Property | Low Porosity | High Porosity |

|---|---|---|

| Degradation Rate | Slower | Faster |

| Permeability | Lower | Higher |

| Mechanical Stiffness | Higher | Lower |

Case Studies

- Soft Tissue Engineering : In a study focused on cartilage repair, POC scaffolds were seeded with chondrocytes and cultured under conditions that promoted chondrogenesis. Histological analysis revealed good cell distribution and extracellular matrix production within the scaffold, indicating effective integration with host tissues .

- Antibacterial Activity : Another investigation assessed the antibacterial properties of POC scaffolds modified with gallium ions. The results showed significant reductions in bacterial viability for both Staphylococcus aureus and Escherichia coli when exposed to these modified scaffolds, highlighting their potential use in surgical implants .

Propiedades

IUPAC Name |

octane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIJHBUUFURJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-64-8 | |

| Record name | Poly(oxy-1,8-octanediyl), α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022416 | |

| Record name | 1,8-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-41-4 | |

| Record name | 1,8-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806K32R50Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,8-octanediol?

A1: this compound has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol.

Q2: Can you describe a new, industrializable method for synthesizing this compound?

A2: One efficient method involves a two-step process. First, 1,8-octanedioic acid dimethyl ester is synthesized using hexamethylene dicyanide and methanol with concentrated sulfuric acid as a catalyst. This ester is then reduced to this compound using sodium borohydride in a NaBH4-methanol-tetrahydrofuran solvent system. []

Q3: How does the structure of this compound influence its stability in aqueous solutions, particularly in the presence of surfactants like sodium dodecyl sulfate (SDS)?

A3: Research suggests that this compound exhibits instability in water and strong hydrophobic interactions with SDS anions. This is attributed to its long hydrophobic carbon chain, which prefers to interact with other hydrophobic molecules like SDS rather than the polar water molecules. []

Q4: How does the structure of this compound compare to 1-butanol in terms of binding to polyion domains?

A4: While both alcohols show comparable effects on binding isotherms, this compound displays greater instability in both water and polyion domains. This is because one this compound molecule structurally approximates the binding of two 1-butanol molecules, increasing its hydrophobic character. []

Q5: What role does this compound play in the synthesis of poly(glycerol-1,8-octanediol-sebacate) (PGOS) copolymers?

A5: this compound acts as a comonomer with glycerol and sebacic acid in PGOS synthesis. The incorporation of this compound allows fine-tuning of the copolymer's properties, such as increasing melting temperature, enhancing mechanical strength, and slowing down degradation rates compared to pure poly(glycerol sebacate) (PGS). [, ]

Q6: How does the ratio of glycerol to this compound influence the properties of PGOS copolymers?

A6: Increasing the this compound content in PGOS generally leads to higher melting temperatures (Tm) and enthalpies of fusion (ΔHf), indicating enhanced thermal stability. For example, Tm values can range from 5.3 to 21.1 °C and ΔHf from 8.0 to 23.1 J/g depending on the glycerol-to-octanediol ratio. []

Q7: Can this compound be used to create biodegradable elastomers for tissue engineering? If so, what are the advantages?

A7: Yes, this compound can be copolymerized with citric acid to synthesize poly(this compound-co-citrate) (POC), a biodegradable elastomer suitable for tissue engineering. POC exhibits biocompatibility, biodegradability, and tunable mechanical properties. It can be further modified to release bioactive molecules, making it promising for applications like cartilage regeneration and vascular graft coatings. [, , , , ]

Q8: How do the properties of POC change with the incorporation of silica?

A8: Incorporating silica into POC through grafting leads to silica grafted poly(this compound-co-citrate) (SPOC) hybrid elastomers. The silica phase enhances POC's thermal stability, mechanical properties, hydrophilicity, biodegradation, and biocompatibility. This makes SPOC promising for both soft and hard tissue regeneration. []

Q9: Can you elaborate on the use of deep eutectic solvents in the synthesis of lidocaine-releasing POC elastomers?

A9: Deep eutectic solvents composed of this compound and lidocaine can facilitate the synthesis of lidocaine-loaded POC elastomers at temperatures below 100°C. This approach helps preserve lidocaine's integrity within the polymer matrix, leading to high drug-loading capacity and controlled release properties. []

Q10: Is there evidence that this compound-based polymers can be used for drug delivery?

A10: Research shows that chemically modified POC, such as heparan-binding POC (HBPOCf), can serve as platforms for sustained release of proangiogenic growth factors like VEGF, FGF2, and IGF-1. This highlights the potential of this compound-based polymers for controlled drug delivery applications. []

Q11: Can this compound be utilized in the development of sustainable soft sensors?

A11: Yes, this compound, when copolymerized with citric acid and polyethylene glycol (PEG), can create biodegradable and flexible polyester elastomers. These elastomers can be combined with silver nanowires (AgNWs) to produce conductive materials suitable for soft sensors. These sensors demonstrate high sensitivity to mechanical stimuli, making them promising for applications like monitoring human motion and physiological activities. []

Q12: Has this compound been used in the synthesis of compounds with biological activity?

A12: Yes, this compound has been used as a starting material in the synthesis of strongylodiol-G, a naturally occurring acetylenic alcohol found in marine sponges. [] This highlights the potential of this compound as a building block for creating molecules with potential biological activity.

Q13: What is the role of this compound in the synthesis of royal jelly acid?

A13: this compound is a key starting material in a novel synthesis route for royal jelly acid. The process involves monoacylation of this compound, followed by oxidation, Wittig-Horner reaction, and hydrolysis to yield the desired product. This method is advantageous due to its high selectivity, yield, and simplicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.